4-(3-アミノフェニル)安息香酸

概要

説明

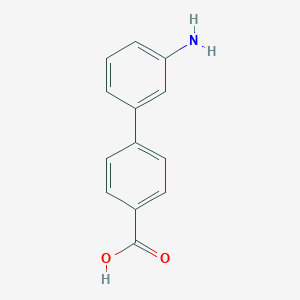

4-(3-aminophenyl)benzoic Acid is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a benzoic acid moiety

科学的研究の応用

4-(3-aminophenyl)benzoic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.

作用機序

Target of Action

4-(3-Aminophenyl)benzoic Acid, also known as 3’-Amino-[1,1’-biphenyl]-4-carboxylic acid, is a compound that has been studied for its potential therapeutic applications

Mode of Action

It’s worth noting that the compound’s structure allows it to undergo various chemical reactions, which could potentially interact with its targets . More research is required to elucidate the exact mode of action of this compound.

Biochemical Pathways

It’s known that para-aminobenzoic acid (paba), a structurally similar compound, is used in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for dna synthesis and replication

Result of Action

Compounds with similar structures have shown various biological activities, including anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties

生化学分析

Biochemical Properties

They are essential nutrients for many human pathogens and are used as substrates for the synthesis of folic acid in bacterial, yeast, and plant species .

Cellular Effects

Preliminary studies suggest that it may have potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-metastatic activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)benzoic Acid typically involves the following steps:

Nitration: The starting material, 4-bromobenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Coupling Reaction: The resulting 4-(3-nitrophenyl)benzoic acid is subjected to a coupling reaction with an appropriate amine to yield 4-(3-aminophenyl)benzoic Acid.

Industrial Production Methods

Industrial production of 4-(3-aminophenyl)benzoic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

4-(3-aminophenyl)benzoic Acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or sulfonated derivatives.

類似化合物との比較

Similar Compounds

4-aminobenzoic acid: Similar structure but lacks the additional phenyl ring.

3-aminobenzoic acid: Similar structure but the amino group is attached to a different position on the benzene ring.

4-(4-aminophenyl)benzoic acid: Similar structure but with the amino group in the para position.

Uniqueness

4-(3-aminophenyl)benzoic Acid is unique due to the specific positioning of the amino group, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

4-(3-Aminophenyl)benzoic acid, also known as 3-aminobenzoic acid derivative, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-(3-Aminophenyl)benzoic acid features a benzoic acid moiety substituted with an amino group at the para position relative to the carboxylic acid. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

The biological activity of 4-(3-aminophenyl)benzoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of benzoic acid can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The compound exhibits competitive inhibition properties, making it a candidate for further research in neurodegenerative diseases like Alzheimer's .

- Antiproliferative Effects : Research indicates that 4-(3-aminophenyl)benzoic acid and its analogs exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values in the low micromolar range against human cancer cells, indicating potent anticancer properties .

- Modulation of Protein Degradation Pathways : Recent studies suggest that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This modulation is particularly relevant in aging and neurodegenerative conditions, where protein misfolding and aggregation are prevalent .

Case Studies

- Neuroprotective Activity : A study evaluated the neuroprotective effects of 4-(3-aminophenyl)benzoic acid in an in vivo model of neurodegeneration. The compound demonstrated a reduction in markers of neuronal damage and improved cognitive function in treated animals compared to controls .

- Anticancer Activity : In vitro assays showed that 4-(3-aminophenyl)benzoic acid inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. This suggests a promising avenue for developing therapeutic agents targeting breast cancer .

- Enzyme Inhibition : The compound was tested for its ability to inhibit AChE, with results indicating a significant reduction in enzyme activity at concentrations below 10 µM. This positions it as a potential candidate for treating conditions characterized by cholinergic dysfunction .

Data Table: Biological Activities

特性

IUPAC Name |

4-(3-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVFHVHLCFFINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373339 | |

| Record name | 4-(3-aminophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124221-69-8 | |

| Record name | 4-(3-aminophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper discusses the synthesis of macrocycles using derivatives of 4-(3-aminophenyl)benzoic acid. What are the advantages of using these specific derivatives for creating water-soluble macrocycles?

A1: The research highlights several advantages of employing derivatives of 4-(3-aminophenyl)benzoic acid, specifically m-Abc(2K) and o-Abc(2K), for the synthesis of water-soluble macrocycles:

- Controlled Shape and Size: The specific angles (120° and 60° respectively) introduced by m-Abc(2K) and o-Abc(2K) allow for the creation of macrocycles with well-defined shapes like triangles, parallelograms, and hexagons. The size of these macrocycles can be precisely controlled by varying the number of amino acid units incorporated. []

- Water Solubility: Both m-Abc(2K) and o-Abc(2K) incorporate propyloxyammonium side chains. These chains significantly enhance the water solubility of the resulting macrocycles, making them suitable for biological applications. []

- Compatibility with Solid-Phase Synthesis: The Fmoc-protected derivatives of these molecules are compatible with standard Fmoc-based solid-phase peptide synthesis techniques, enabling efficient and controlled macrocycle production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。